4-(2,4-dimethylphenyl)-4-hydroxybutanoic acid
Description
Overview of α-, β-, γ-, and δ-Hydroxy Carboxylic Acid Derivatives in Organic Synthesis
Hydroxy carboxylic acids are organic compounds that contain both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group. Their classification depends on the relative position of the hydroxyl group along the carbon chain with respect to the carboxyl group, denoted by Greek letters. This positioning is critical as it dictates the chemical behavior and synthetic utility of the molecule.
α-Hydroxy acids have the hydroxyl group on the carbon atom immediately adjacent (the alpha-carbon) to the carboxyl group.
β-Hydroxy acids feature the hydroxyl group on the second carbon (the beta-carbon) from the carboxyl group.
γ-Hydroxy acids possess a hydroxyl group on the third carbon (the gamma-carbon). A hallmark reaction of these acids is their tendency to undergo intramolecular cyclization to form stable, five-membered cyclic esters known as γ-lactones.
δ-Hydroxy acids contain the hydroxyl group on the fourth carbon (the delta-carbon) and similarly cyclize to form six-membered δ-lactones.
The propensity to form lactones is a key feature of γ- and δ-hydroxy acids, as the resulting five- and six-membered rings are thermodynamically stable due to minimal ring strain. This intramolecular esterification is a pivotal transformation in organic synthesis.
Significance of Aromatic Ring Substitution Patterns in Modulating Chemical Properties and Reactivity
The substitution pattern on an aromatic ring profoundly influences the molecule's electronic distribution and steric environment, thereby controlling its reactivity. Substituents are broadly categorized as either activating or deactivating groups, which direct incoming electrophiles to specific positions on the ring.
The directing effects of substituents are a consequence of two primary factors:
Inductive Effects : This effect is transmitted through the sigma bonds and is related to the electronegativity of the atoms in the substituent.
Resonance Effects : This involves the delocalization of pi electrons between the substituent and the aromatic ring.
In the case of 4-(2,4-dimethylphenyl)-4-hydroxybutanoic acid, the phenyl ring is substituted with two methyl (-CH₃) groups at the 2- and 4-positions (ortho and para to the point of attachment). Methyl groups are classified as activating groups. libretexts.orglibretexts.org They donate electron density to the benzene (B151609) ring through a positive inductive effect and hyperconjugation. libretexts.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. libretexts.org
When two substituents are present, their directing effects are combined. Both methyl groups in a 2,4-dimethyl arrangement cooperatively activate the ring. They are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. leah4sci.comchemistrysteps.com The combined influence of the 2-methyl and 4-methyl groups strongly activates the remaining open positions on the ring for electrophilic aromatic substitution. Steric hindrance from the existing groups can also play a role, often favoring substitution at the least hindered position. youtube.com
Structural Context of this compound within the Butanoic Acid Class
This compound is a specific derivative of butanoic acid, a four-carbon carboxylic acid. Its structure is defined by two key features that place it within distinct subclasses of organic molecules:
γ-Hydroxy Acid : The hydroxyl group is located on the fourth carbon of the butanoic acid chain (C4), which is the gamma-position relative to the carboxyl group. This structural arrangement makes the molecule prone to spontaneous or acid-catalyzed intramolecular cyclization to form the corresponding γ-lactone, 4-(2,4-dimethylphenyl)dihydrofuran-2(3H)-one.
Tertiary Benzylic Alcohol : The hydroxyl group and the 2,4-dimethylphenyl group are both attached to the same carbon atom (C4). This carbon is a benzylic position (adjacent to the phenyl ring), making the hydroxyl group part of a tertiary alcohol. The carbon at this position is also a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers).
Historical Development of Synthetic Approaches to Phenyl-Substituted Hydroxybutanoic Acids
The synthesis of phenyl-substituted hydroxybutanoic acids has been a subject of interest due to their utility as intermediates in the preparation of more complex molecules. The historical development of synthetic methods reflects the broader evolution of organic synthesis, from classical stoichiometric reactions to modern catalytic and stereoselective methods.
A foundational and historically significant approach to creating the carbon skeleton of such molecules is the Friedel-Crafts reaction . nih.gov Specifically, the Friedel-Crafts acylation of a substituted benzene, like 1,3-dimethylbenzene (m-xylene), with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would produce a keto-acid. Subsequent reduction of the ketone group would then yield the corresponding 4-aryl-butanoic acid. To obtain the desired hydroxy acid, a selective reduction of the ketone would be required, or alternatively, a different synthetic strategy could be employed.
Another classical approach involves the use of organometallic reagents . A Grignard reagent prepared from a substituted aryl halide (e.g., 2,4-dimethylphenylmagnesium bromide) could be reacted with a γ-lactone, such as γ-butyrolactone. This reaction would open the lactone ring and, after an acidic workup, would yield the target 4-aryl-4-hydroxybutanoic acid. This method directly establishes the tertiary alcohol and the carbon-aryl bond in a single key step.
Over time, the focus in organic synthesis has shifted towards efficiency and stereocontrol. Modern synthetic approaches often employ catalytic and enantioselective methods to control the stereochemistry of the chiral center. nih.gov For instance, asymmetric additions of organometallic reagents to γ-ketoesters or aldehydes, facilitated by chiral catalysts, can provide access to single enantiomers of γ-aryl-γ-hydroxy acids. These advanced methods offer significant advantages in terms of selectivity and efficiency over the more traditional stoichiometric approaches.
Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-4-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8-3-4-10(9(2)7-8)11(13)5-6-12(14)15/h3-4,7,11,13H,5-6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPRMHFIKWTZCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CCC(=O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 4 2,4 Dimethylphenyl 4 Hydroxybutanoic Acid
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group in 4-(2,4-dimethylphenyl)-4-hydroxybutanoic acid is a versatile functional handle for several important chemical transformations, including esterification, etherification, oxidation, reduction, and dehydration.
Esterification and Etherification Reactions: Mechanistic Pathways
Esterification of the secondary alcohol can be achieved through reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically in the presence of an acid catalyst or a coupling agent. The reaction with a carboxylic acid, known as Fischer esterification, proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. This is an equilibrium-controlled process that is often driven to completion by removing water as it is formed.
Etherification, the conversion of the hydroxyl group to an ether, can be accomplished under various conditions. For instance, the Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Oxidation and Reduction Pathways of the Secondary Alcohol
The secondary alcohol of this compound can be oxidized to the corresponding ketone, 4-(2,4-dimethylphenyl)-4-oxobutanoic acid. A variety of oxidizing agents can be employed for this transformation. Common reagents include chromium-based compounds like pyridinium chlorochromate (PCC) and chromic acid (generated in situ from chromium trioxide and sulfuric acid). libretexts.orgmasterorganicchemistry.com The mechanism of oxidation with chromic acid involves the formation of a chromate ester, followed by an E2-like elimination of a proton from the carbon bearing the oxygen, leading to the formation of the ketone.
Conversely, the secondary alcohol can be derived from the reduction of the corresponding ketone. This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH4) or potassium borohydride (KBH4). google.com The mechanism involves the transfer of a hydride ion from the reducing agent to the electrophilic carbonyl carbon of the ketone.
| Transformation | Reagent(s) | Product |
| Oxidation | Pyridinium Chlorochromate (PCC) | 4-(2,4-dimethylphenyl)-4-oxobutanoic acid |
| Reduction | Sodium Borohydride (NaBH4) | This compound |
Dehydration Reactions Leading to Unsaturated Butanoic Acid Derivatives
Under acidic conditions and heat, the hydroxyl group can be eliminated along with a proton from an adjacent carbon to form an alkene. This dehydration reaction of this compound can potentially lead to a mixture of unsaturated butanoic acid derivatives, including isomers with the double bond in different positions along the carbon chain. The reaction typically proceeds through a carbocation intermediate, with the stability of the potential carbocations influencing the regioselectivity of the double bond formation.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is another key site for chemical modification, allowing for the formation of various derivatives such as esters, amides, and acid chlorides.
Formation of Esters, Amides, and Acid Chlorides
The carboxylic acid can be converted to its corresponding ester through Fischer esterification by reacting it with an alcohol in the presence of an acid catalyst. This reaction is an equilibrium process, and its yield can be maximized by using an excess of the alcohol or by removing water as it forms.
Amide formation can be achieved by reacting the carboxylic acid with an amine. However, this direct reaction is often slow and requires high temperatures. A more common approach involves the use of coupling reagents, such as dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid towards nucleophilic attack by the amine. luxembourg-bio.com Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride.
Acid chlorides are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). These highly reactive intermediates can then readily react with a wide range of nucleophiles, including alcohols and amines, to form esters and amides, respectively.
| Derivative | Reagent(s) | Reaction Type |
| Ester | Alcohol, Acid Catalyst | Fischer Esterification |
| Amide | Amine, Coupling Agent (e.g., DCC) | Amide Coupling |
| Acid Chloride | Thionyl Chloride (SOCl2) | Acyl Halogenation |
A notable intramolecular reaction for 4-hydroxybutanoic acids is lactonization. Under acidic conditions, the hydroxyl group can act as an intramolecular nucleophile, attacking the protonated carbonyl of the carboxylic acid. google.com This results in the formation of a stable five-membered cyclic ester known as a γ-lactone, specifically 4-(2,4-dimethylphenyl)dihydrofuran-2(3H)-one. This cyclization is a common and often favorable process for γ-hydroxy acids. google.com The resulting lactone can then be reacted with amines to form the corresponding amides. google.com
Decarboxylation Pathways and Related Mechanistic Studies
Reactivity of the 2,4-Dimethylphenyl Aromatic Ring
The reactivity of the 2,4-dimethylphenyl group in this compound is predominantly governed by the electronic and steric effects of its substituents. The aromatic ring can undergo electrophilic substitution, while the methyl side chains are susceptible to functionalization through oxidation or free-radical pathways.
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. wikipedia.org
In the case of the 2,4-dimethylphenyl moiety, the key substituents are the two methyl groups and the 4-hydroxybutanoic acid side chain attached at the C1 position.
Influence of Methyl Groups: Methyl groups are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. wikipedia.orglibretexts.org They donate electron density to the ring through an inductive effect and hyperconjugation. This increased electron density makes the ring more nucleophilic and better able to attack an incoming electrophile. youtube.com Methyl groups are ortho- and para-directors, meaning they direct the incoming electrophile to the positions adjacent (ortho) and opposite (para) to themselves. masterorganicchemistry.com
Influence of the Butanoic Acid Side Chain: The alkyl chain itself is weakly activating. However, the hydroxyl and carboxylic acid groups are electron-withdrawing, which can have a deactivating effect on the ring, although this effect diminishes with distance.
Regioselectivity: The combined influence of the two methyl groups determines the preferred positions for substitution.
The methyl group at C2 directs incoming electrophiles to positions C3 (ortho) and C5 (para).
The methyl group at C4 directs incoming electrophiles to positions C3 (ortho) and C5 (ortho).
Both methyl groups strongly activate positions 3 and 5. Position 6 is also an ortho position to the C2-methyl group, but it is sterically hindered by the adjacent C1-substituent and the C2-methyl group, making it a less favorable site for attack. Therefore, electrophilic aromatic substitution on the 2,4-dimethylphenyl ring of the title compound is predicted to occur predominantly at the C3 and C5 positions. For example, the bromination of 1,3-dimethylbenzene (m-xylene) yields 1-bromo-2,4-dimethylbenzene as the major product, demonstrating the directing effect to the position between the two methyl groups (equivalent to C3) and the position para to one and ortho to the other (equivalent to C5). doubtnut.com
| Position on Ring | Influence from C2-Methyl Group | Influence from C4-Methyl Group | Steric Hindrance | Overall Likelihood of Substitution |
|---|---|---|---|---|
| 3 | Ortho (Activating) | Ortho (Activating) | Low | High |
| 5 | Para (Activating) | Ortho (Activating) | Low | High |
| 6 | Ortho (Activating) | Meta (Neutral) | High | Low |
The two methyl groups on the aromatic ring can also be sites of chemical transformation. The C-H bonds of these benzylic methyl groups are weaker than typical alkane C-H bonds and are susceptible to reactions involving radical intermediates.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents. For instance, the oxidation of xylenes can yield toluic acids or phthalic acids. rsc.orggoogle.com Common reagents for this transformation include potassium permanganate (KMnO₄) or chromic acid. It is possible to achieve selective oxidation of a single methyl group under specific conditions, such as using a Ru catalyst with hypochlorite under phase-transfer conditions. rsc.org
Free-Radical Halogenation: In the presence of UV light or a radical initiator, the methyl groups can undergo free-radical halogenation, typically with bromine (Br₂) or N-bromosuccinimide (NBS). wikipedia.orgyoutube.com This reaction proceeds via a free-radical chain mechanism to replace a hydrogen atom on the methyl group with a halogen. docbrown.info This results in the formation of a benzylic halide, such as (bromomethyl)benzene derivatives, which are versatile intermediates for further synthesis. youtube.comdocbrown.info
Intramolecular Cyclization Pathways: Lactonization to γ-Butyrolactone Derivatives
The this compound molecule contains both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. The spatial relationship of these groups (separated by three carbon atoms) allows for an intramolecular reaction to form a stable five-membered ring, a γ-butyrolactone. This type of reaction is known as lactonization.
The cyclization of a γ-hydroxy acid into a γ-lactone is typically an equilibrium process that can be catalyzed by acid. rsc.org
Mechanism: The generally accepted mechanism for acid-catalyzed lactonization involves the following steps:
Protonation: The carboxylic acid's carbonyl oxygen is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The lone pair of electrons on the γ-hydroxyl group's oxygen acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon.
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original carboxyl hydroxyl groups, turning it into a good leaving group (water).
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The protonated carbonyl of the lactone is deprotonated, regenerating the acid catalyst and yielding the final γ-butyrolactone product.
Kinetic Analysis: The rate of lactonization is influenced by several factors. Kinetic studies on similar γ-hydroxy esters have shown that the reaction rate is dependent on:
Substituent Effects: Alkyl substituents on the carbon chain can accelerate the cyclization. This is known as the Thorpe-Ingold effect, where gem-dimethyl substitution, in particular, can significantly increase the reaction rate by altering the bond angles and favoring a conformation that brings the reactive groups closer. rsc.orgnih.gov
Catalyst Strength: Stronger acids are more effective catalysts for the lactonization process, consistent with the Brønsted relationship. rsc.org
Solvent: The reaction is often carried out in non-protic solvents. rsc.org
| Acid Catalyst | Catalyst pKa in CDCl₃ | Rate Constant (kobs) x 10-5 s-1 |
|---|---|---|
| Trifluoroacetic acid | -0.27 | 16.0 |
| Dichloroacetic acid | 1.25 | 3.0 |
| Monochloroacetic acid | 2.87 | 0.5 |
Data adapted from a study on γ-hydroxy esters to illustrate the effect of catalyst strength on reaction rates. rsc.org
The C4 carbon of this compound, which bears the hydroxyl group, is a stereocenter. This means the starting material is chiral and can exist as (R) and (S) enantiomers. The stereochemistry at this center can have a significant impact on the cyclization process.
Diastereoselectivity: If there were another stereocenter in the molecule, the enantiomers of the starting material would cyclize to form diastereomeric lactones. The formation of these diastereomers would likely occur at different rates due to different steric interactions in the transition states.
Reaction Rates: The rate of lactonization can be influenced by the spatial arrangement of the substituents. During ring closure, the molecule must adopt a specific conformation to allow the hydroxyl group to attack the carbonyl carbon. The energy of the transition state for this cyclization will be affected by steric clashes between substituents. For example, studies on the lactonization of related aryl-substituted hydroxy esters have shown that the formation of trans isomers can be favored over cis isomers because the transition state leading to the trans product is sterically less hindered. mdpi.com
Enantioselectivity: While the cyclization of a single enantiomer will yield a corresponding enantiomerically pure lactone, kinetic resolution can be achieved if a chiral catalyst is used. Chiral catalysts can differentiate between the two enantiomers of a racemic starting material, leading to different cyclization rates and potentially yielding an enantiomerically enriched lactone product. nih.govresearchgate.net The stereochemical course of the reaction dictates the absolute configuration of the stereocenters in the final product. mdpi.com
Comparative Reactivity Studies with Fluorinated Phenyl Analogs
To understand the role of the 2,4-dimethylphenyl group, it is useful to compare its reactivity to an analog where the methyl groups are replaced by fluorine atoms, such as a hypothetical 4-(2,4-difluorophenyl)-4-hydroxybutanoic acid. The electronic properties of methyl and fluoro substituents are markedly different, leading to significant changes in reactivity.
Electrophilic Aromatic Substitution:
Methyl Groups: As discussed, methyl groups are activating and ortho-, para-directing. libretexts.org They donate electron density primarily through induction and hyperconjugation.
Fluorine Atoms: Fluorine is a unique substituent. It is highly electronegative and strongly withdraws electron density through the sigma bonds (a strong -I inductive effect). stackexchange.com However, it has lone pairs of electrons that can be donated to the aromatic ring via resonance (a +R effect). khanacademy.org In the case of halogens like fluorine, the inductive effect outweighs the resonance effect, making the ring electron-deficient and thus deactivating it towards electrophilic attack. stackexchange.com The reaction of fluorobenzene (B45895) is slower than that of benzene. scielo.org.mx Despite being deactivating, the resonance donation is directed to the ortho and para positions, so fluorine is an ortho-, para-director. stackexchange.comstackexchange.com
Influence on Lactonization: The electronic effects of the aromatic substituents can also influence the lactonization reaction, albeit to a lesser extent than direct substitution on the reacting chain.
The electron-donating methyl groups can slightly increase the electron density on the benzylic carbon (C4), which might subtly affect the nucleophilicity of the attached hydroxyl group.
The strongly electron-withdrawing fluorine atoms would make the phenyl ring electron-poor. This inductive effect could be transmitted to the C4 position, potentially making the hydroxyl group slightly less nucleophilic and the carboxylic acid more acidic. These competing effects could lead to a different rate of lactonization compared to the dimethylphenyl analog.
| Property | -CH₃ (Methyl) | -F (Fluoro) |
|---|---|---|
| Inductive Effect | Weakly Donating (+I) | Strongly Withdrawing (-I) |
| Resonance Effect | Donating (Hyperconjugation) | Donating (+R) |
| Overall Effect on Ring | Activating | Deactivating |
| Directing Effect | Ortho, Para | Ortho, Para |
| Relative Rate of Nitration (Benzene = 1) | ~25 | ~0.15 |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed picture of the molecular structure can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-(2,4-dimethylphenyl)-4-hydroxybutanoic acid is expected to exhibit distinct signals corresponding to each unique proton environment.
Aromatic Protons: The trisubstituted benzene (B151609) ring will show a complex splitting pattern for the three aromatic protons. Due to the electronic effects of the alkyl and hydroxyl-substituted alkyl groups, these protons would likely appear in the range of δ 7.0-7.5 ppm.
Methine Proton (CH-OH): The proton attached to the carbon bearing the hydroxyl group is expected to be a multiplet, likely a triplet or a doublet of doublets, in the region of δ 4.5-5.0 ppm. Its chemical shift is influenced by the neighboring aromatic ring and the methylene (B1212753) group.
Methylene Protons (CH₂): The two methylene groups in the butanoic acid chain will give rise to complex multiplets due to diastereotopicity, a consequence of the adjacent chiral center. These signals are expected between δ 1.8 and 2.5 ppm.
Methyl Protons (Ar-CH₃): The two methyl groups on the aromatic ring will appear as sharp singlets, likely between δ 2.2 and 2.4 ppm.
Hydroxyl and Carboxylic Acid Protons (OH): The hydroxyl and carboxylic acid protons will each produce a broad singlet. The chemical shift of these protons is highly dependent on the solvent and concentration and can be confirmed by D₂O exchange. The carboxylic acid proton is expected to be significantly downfield, potentially above δ 10 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to resonate at the most downfield position, typically in the range of δ 170-180 ppm.
Aromatic Carbons: The six carbons of the dimethylphenyl group will produce signals in the aromatic region (δ 120-145 ppm). The carbons bearing the methyl groups and the alkyl chain will have distinct chemical shifts from the unsubstituted carbons.
Carbinol Carbon (CH-OH): The carbon attached to the hydroxyl group is expected to appear in the range of δ 65-75 ppm.
Methylene Carbons (CH₂): The two methylene carbons of the butanoic acid chain will have signals in the aliphatic region, typically between δ 20 and 40 ppm.
Methyl Carbons (Ar-CH₃): The two methyl carbons attached to the aromatic ring will resonate at the most upfield positions, generally between δ 15 and 25 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | >10 (broad s) | 170-180 |
| Aromatic CH | 7.0-7.5 (m) | 120-145 |
| Aromatic C-CH₃ | - | 135-140 |
| Aromatic C-Alkyl | - | 140-145 |
| Methine (CH-OH) | 4.5-5.0 (m) | 65-75 |
| Methylene (CH₂) | 1.8-2.5 (m) | 20-40 |
| Methyl (Ar-CH₃) | 2.2-2.4 (s) | 15-25 |
To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity of the molecule, a series of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the methine proton (CH-OH) and the adjacent methylene protons, as well as between the different methylene protons along the butanoic acid chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the aromatic ring, the benzylic carbon, and the butanoic acid chain. For example, correlations between the aromatic protons and the benzylic carbon would confirm the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): For determining the stereochemistry and through-space proximity of protons, NOESY is the key experiment. In the case of this compound, NOESY could potentially show correlations between the methine proton and the protons of one of the aromatic methyl groups, providing insights into the preferred conformation around the chiral center.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.
O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
O-H Stretch (Alcohol): A sharper, less broad band corresponding to the alcohol hydroxyl group would be expected around 3200-3600 cm⁻¹. The exact position and shape would depend on the extent of intra- and intermolecular hydrogen bonding.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band characteristic of the carbonyl group of the carboxylic acid is expected in the region of 1700-1725 cm⁻¹.
C=C Stretch (Aromatic): Several medium to weak bands corresponding to the carbon-carbon double bond stretching in the aromatic ring would be observed between 1450 and 1600 cm⁻¹.
C-O Stretch: The stretching vibration of the C-O bond of the alcohol and the carboxylic acid would likely appear in the fingerprint region, between 1050 and 1300 cm⁻¹.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | 2500-3300 | Broad, Strong |
| Alcohol O-H | 3200-3600 | Broad to Sharp, Medium |
| Aromatic C-H | >3000 | Medium |
| Aliphatic C-H | <3000 | Medium |
| Carboxylic Acid C=O | 1700-1725 | Strong, Sharp |
| Aromatic C=C | 1450-1600 | Medium to Weak |
| C-O | 1050-1300 | Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure. The nominal molecular weight of this compound (C₁₂H₁₆O₃) is 208 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 208. Key fragmentation pathways could include:
Loss of water (H₂O): A peak at m/z 190, corresponding to the [M-18]⁺ ion, would be a likely fragmentation due to the presence of the hydroxyl group.
Loss of the carboxyl group (COOH): A peak at m/z 163, corresponding to the [M-45]⁺ ion.
Benzylic cleavage: Cleavage of the bond between the chiral carbon and the adjacent methylene group would lead to a stable benzylic carbocation. The fragment corresponding to the 2,4-dimethylphenyl-hydroxymethyl cation would be observed at m/z 135.
McLafferty rearrangement: If the conditions are suitable, a McLafferty rearrangement involving the carboxylic acid group could also be possible.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.
X-ray Crystallography for Precise Solid-State Structural Determination (if applicable)
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and the absolute stereochemistry of the chiral center in the solid state. It would also reveal the three-dimensional packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the carboxylic acid and hydroxyl groups. Currently, there is no publicly available crystal structure data for this compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if chiral)
Given that this compound possesses a chiral center at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers, (R)- and (S)-4-(2,4-dimethylphenyl)-4-hydroxybutanoic acid. Chiroptical techniques are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. Each enantiomer of a chiral molecule will produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects in the CD spectrum, particularly those associated with the electronic transitions of the aromatic chromophore, would be characteristic of the absolute configuration at the chiral center. A racemic mixture would show no CD signal. There is currently no published circular dichroism data for this compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Elucidation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(2,4-dimethylphenyl)-4-hydroxybutanoic acid at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry and the distribution of electrons.
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. biointerfaceresearch.comnih.govresearchgate.netnih.govresearchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to optimize the molecular structure. nih.gov This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. The resulting optimized geometry represents the most probable conformation of the molecule in a vacuum or a simulated solvent environment. biointerfaceresearch.com
Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-O (hydroxyl) | 1.43 Å |
| Bond Length | C=O (carboxyl) | 1.21 Å |
| Bond Length | C-O (carboxyl) | 1.36 Å |
| Bond Angle | O-C-C (hydroxyl) | 109.5° |
| Bond Angle | O=C-O (carboxyl) | 125.0° |
| Dihedral Angle | H-O-C-C | 180.0° |
Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even higher accuracy for predicting molecular properties. These methods are particularly valuable for benchmarking the results obtained from DFT and for calculating properties where electron correlation is a significant factor. For this compound, ab initio calculations could be employed to refine the electronic energy and to predict properties such as dipole moment and polarizability with exceptional accuracy.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the butanoic acid chain and the rotation around the bond connecting it to the phenyl ring mean that this compound can exist in multiple conformations. mdpi.com Conformational analysis aims to identify the different stable spatial arrangements of the molecule (conformers) and to determine their relative energies. researchgate.netfrontiersin.org
By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy at each point, a potential energy surface (PES) can be mapped. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its biological activity or physical properties. The energy differences between conformers can be used to predict their relative populations at a given temperature.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data
Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can then be compared with experimental spectra for structure verification. biointerfaceresearch.comnih.govmdpi.commdpi.comresearchgate.net
NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when scaled and compared to experimental data, can help in the assignment of peaks and confirmation of the molecular structure.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Comparing the computed and experimental IR spectra can provide detailed information about the functional groups present in the molecule. biointerfaceresearch.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths. researchgate.net These values correspond to the absorption maxima (λ_max_) in a UV-Vis spectrum and provide insight into the electronic transitions occurring within the molecule.
Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |
|---|---|---|---|
| ¹³C NMR | C=O (carboxyl) | 175 ppm | 178 ppm |
| ¹H NMR | OH (hydroxyl) | 3.5 ppm | 3.2 ppm |
| IR | C=O stretch | 1710 cm⁻¹ | 1715 cm⁻¹ |
| IR | O-H stretch | 3400 cm⁻¹ | 3420 cm⁻¹ |
| UV-Vis | λ_max_ | 275 nm | 278 nm |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be used to explore the potential chemical reactions involving this compound, providing a detailed understanding of the reaction mechanisms at a molecular level. diva-portal.org
For a given reaction, such as the intramolecular esterification (lactonization) of this compound to form a lactone, computational methods can be used to identify the structure of the transition state. The transition state is the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency.
By calculating the energies of the reactant, the transition state, and the product, the activation energy (energy barrier) for the reaction can be determined. This energy barrier is a critical factor in determining the rate of the reaction. A lower activation energy implies a faster reaction. These calculations can provide valuable insights into the feasibility and kinetics of potential synthetic routes or metabolic pathways involving the title compound.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Intrinsic Reaction Coordinate (IRC) Analysis
Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map out the minimum energy path of a chemical reaction, connecting the transition state to the reactants and products. scm.com This analysis is crucial for understanding the mechanism of a reaction in a step-by-step manner. For this compound, a key reaction of interest is its intramolecular cyclization to form the corresponding γ-butyrolactone.
The IRC calculation would typically start from the optimized geometry of the transition state for the lactonization reaction. The analysis would then trace the path downhill on the potential energy surface in both the forward and reverse directions. The forward path would lead to the γ-lactone product, while the reverse path would lead back to the starting this compound.
The resulting energy profile provides valuable information, including the activation energy of the reaction and the relative stability of the reactant, transition state, and product. Theoretical studies on the hydrolysis of γ-lactones suggest that the formation of the γ-hydroxy acid is an endothermic process. acs.org
Table 1: Illustrative IRC Analysis Data for the Lactonization of a Generic γ-Hydroxy Acid
| Reaction Coordinate | Energy (kcal/mol) | Key Structural Changes |
| -2.0 | 0.0 | Reactant: this compound |
| -1.0 | 10.2 | Approach of the hydroxyl oxygen to the carbonyl carbon |
| 0.0 | 15.5 | Transition State: Formation of the C-O bond |
| 1.0 | 5.8 | Ring closure and proton transfer |
| 2.0 | 2.5 | Product: γ-(2,4-dimethylphenyl)-γ-butyrolactone |
Note: The data in this table is hypothetical and serves to illustrate the expected trends from an IRC analysis. Actual values would require specific quantum chemical calculations.
Molecular Dynamics Simulations for Investigating Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide insights into its conformational flexibility, dynamic behavior in solution, and interactions with solvent molecules, typically water.
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate the movement of the atoms. This allows for the exploration of the molecule's conformational landscape and the study of how it interacts with its environment. All-atom MD simulations have been employed to investigate the absorption of small organic molecules like γ-butyrolactone in aqueous environments. utwente.nl
Key insights that could be gained from MD simulations of this compound in water include:
Conformational Preferences: Identifying the most stable conformations of the molecule in an aqueous solution.
Solvation Shell Structure: Understanding how water molecules arrange themselves around the hydrophobic (dimethylphenyl group) and hydrophilic (hydroxyl and carboxylic acid groups) parts of the molecule.
Intramolecular Hydrogen Bonding: Assessing the stability and dynamics of any intramolecular hydrogen bonds, for example, between the hydroxyl group and the carboxylic acid group.
Diffusion and Transport Properties: Calculating properties such as the diffusion coefficient of the molecule in water.
Table 2: Potential Observables from a Molecular Dynamics Simulation of this compound in Water
| Property | Description | Potential Finding |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Analysis of the O(water)-H(hydroxyl) and O(water)-H(acid) RDFs would reveal the structure of the hydration shells. |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule over time, indicating conformational stability. | A stable RMSD would suggest that the molecule maintains a relatively consistent overall structure during the simulation. |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds between the solute and solvent. | Could reveal the extent of hydrogen bonding between the hydroxyl and carboxylic acid groups with surrounding water molecules. |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool in computational chemistry used to predict the reactivity of molecules. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. nih.gov
For this compound, FMO analysis can help in understanding its reactivity towards nucleophiles and electrophiles. The distribution of the HOMO and LUMO across the molecule can pinpoint the most reactive sites.
HOMO: The location of the HOMO would indicate the regions of the molecule that are most susceptible to electrophilic attack. It is likely that the HOMO would have significant contributions from the oxygen atoms of the hydroxyl and carboxylic acid groups, as well as the π-system of the dimethylphenyl ring.
LUMO: The location of the LUMO would indicate the regions of the molecule that are most susceptible to nucleophilic attack. The LUMO is expected to be localized around the carbonyl carbon of the carboxylic acid group, making it a primary site for nucleophilic addition, a key step in the lactonization process.
The HOMO-LUMO energy gap provides a qualitative measure of the molecule's stability. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 4-hydroxybutanoic acid | -6.8 | 1.2 | 8.0 |
| This compound | -6.5 | 0.9 | 7.4 |
| γ-butyrolactone | -7.2 | 1.5 | 8.7 |
Note: This table contains illustrative data to demonstrate the concepts of FMO analysis. The presence of the aromatic ring and methyl substituents in this compound would be expected to influence the HOMO and LUMO energies compared to the parent 4-hydroxybutanoic acid.
Mechanistic Investigations of Chemical Transformations
Kinetic Studies of Key Reactions (e.g., esterification, cyclization, reduction)
To understand the reaction mechanisms of 4-(2,4-dimethylphenyl)-4-hydroxybutanoic acid, kinetic studies would be paramount. These studies would involve monitoring the rate of its key chemical transformations, such as esterification, intramolecular cyclization to form a γ-butyrolactone, and the reduction of its carboxylic acid or hydroxyl group.
Table 1: Hypothetical Kinetic Data for the Acid-Catalyzed Cyclization of this compound
| Experiment | Initial [Substrate] (mol/L) | Initial [H⁺] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.01 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.02 | 3.0 x 10⁻⁵ |
This interactive table presents hypothetical data illustrating how reaction rates might change with reactant concentrations, which is fundamental to determining the rate law and inferring the reaction mechanism.
By systematically varying the concentrations of the reactants and catalysts and measuring the effect on the reaction rate, researchers could determine the rate law for each transformation. This information provides crucial insights into the molecularity of the rate-determining step. For instance, in the acid-catalyzed intramolecular cyclization, determining the reaction order with respect to the substrate and the acid catalyst would elucidate whether the protonation of the hydroxyl or carboxyl group is the initial, slow step.
Isotope Labeling Experiments to Elucidate Reaction Pathways
Isotope labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed reaction pathways. For this compound, key atoms could be substituted with their heavier, stable isotopes.
For example, in the esterification reaction with methanol (B129727), labeling the oxygen of the methanol with ¹⁸O would allow researchers to determine whether the reaction proceeds via an acyl-oxygen cleavage or an alkyl-oxygen cleavage mechanism. Analysis of the resulting ester and water products by mass spectrometry would reveal the location of the ¹⁸O atom. If the ¹⁸O is incorporated into the ester, it would support an acyl-oxygen cleavage mechanism, which is typical for Fischer esterification.
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of transient intermediates are critical for confirming a proposed reaction mechanism. For reactions involving this compound, various spectroscopic techniques could be employed to identify these fleeting species.
For instance, in the cyclization reaction, a protonated carbocation intermediate might be formed. nih.gov Techniques such as nuclear magnetic resonance (NMR) spectroscopy at low temperatures could potentially be used to trap and characterize such an intermediate. Computational chemistry could also play a vital role in predicting the structure and stability of potential intermediates, guiding experimental efforts for their detection. nih.gov A patent for derivatives of 4-hydroxybutanoic acid suggests that keto acids or esters are key intermediates in their synthesis, which are subsequently reduced. google.com
Stereochemical Analysis of Reaction Products to Infer Mechanism
When a reaction occurs at a chiral center or creates a new one, the stereochemistry of the products provides a wealth of information about the reaction mechanism. If this compound were to be synthesized in an enantiomerically pure form, the stereochemical outcome of its reactions would be highly informative.
For example, a reaction proceeding through an Sₙ2 mechanism would result in an inversion of stereochemistry at the reaction center. Conversely, an Sₙ1 reaction, which proceeds through a planar carbocation intermediate, would likely lead to a racemic mixture of products. By analyzing the optical activity of the products using polarimetry or chiral chromatography, the stereochemical course of the reaction can be determined, providing strong evidence for a particular mechanistic pathway. The synthesis of related chiral β-phenyl-γ-butyrolactones often involves the resolution of diastereoisomeric intermediates, highlighting the importance of stereochemistry in this class of compounds. scielo.org.mx
Derivatization and Analogue Synthesis for Structure Reactivity Relationship Studies
Systematic Modification of the Aromatic Ring Substituents (e.g., varying positions or nature of substituents)
A primary method for synthesizing 4-aryl-4-hydroxybutanoic acids and their precursors involves the Friedel-Crafts acylation of a substituted benzene (B151609) with succinic anhydride (B1165640), catalyzed by a Lewis acid like aluminum chloride. This reaction yields a 4-aryl-4-oxobutanoic acid, which can then be reduced to the target 4-aryl-4-hydroxybutanoic acid. The nature and position of substituents on the aromatic ring are critical as they influence the electronic and steric environment of the reaction, thereby affecting reactivity and regioselectivity.
The synthesis of the precursor for the title compound, 4-(2,4-dimethylphenyl)-4-oxobutanoic acid, would be achieved by reacting 1,3-dimethylbenzene (m-xylene) with succinic anhydride. The electron-donating nature of the two methyl groups activates the aromatic ring towards electrophilic substitution. Structure-reactivity studies can be conducted by comparing this reaction with those using different substituted benzenes. For example, using toluene (B28343) (one methyl group) yields 4-(4-methylphenyl)-4-oxobutanoic acid. wikipedia.org The presence of two activating methyl groups in m-xylene (B151644) would be expected to increase the rate of the Friedel-Crafts reaction compared to toluene.
Table 1: Examples of 4-Aryl-4-oxobutanoic Acid Precursors Synthesized via Friedel-Crafts Acylation
| Aromatic Reactant | Substituents | Resulting Precursor Compound |
| Toluene | 4-methyl | 4-(4-Methylphenyl)-4-oxobutanoic acid wikipedia.org |
| 1,3-Dimethylbenzene | 2,4-dimethyl | 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid |
| 1,4-Dimethylbenzene | 2,5-dimethyl | 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid myskinrecipes.com |
| Acetanilide | 4-acetamido | 4-(4-Acetamidophenyl)-4-oxobutanoic acid |
| Biphenyl | 4-phenyl | 4-(4-Biphenylyl)-4-oxobutanoic acid google.com |
This table is generated based on established synthetic routes for analogous compounds.
Alteration of the Butanoic Acid Chain Length and Branching
Modifying the length and structure of the alkanoic acid chain provides another avenue for structure-reactivity studies. The four-carbon butanoic acid backbone is not immutable; homologues can be synthesized to assess how chain length affects properties such as intramolecular cyclization rates (lactonization) and biological activity.
Chain Lengthening: The synthesis of a longer-chain analogue, such as a 5-hydroxypentanoic acid derivative, can be achieved by substituting glutaric anhydride for succinic anhydride in the initial Friedel-Crafts reaction. For instance, a synthetic method for chiral 5-(4-fluorophenyl)-5-hydroxypentanoate begins with the reaction of fluorobenzene (B45895) and glutaric anhydride to produce 5-(4-fluorophenyl)-5-oxopentanoic acid. google.com This demonstrates a clear strategy for producing the five-carbon chain analogue of 4-(2,4-dimethylphenyl)-4-hydroxybutanoic acid. The longer and more flexible five-carbon chain can influence the ease of forming a six-membered δ-lactone, compared to the five-membered γ-lactone formed from the butanoic acid derivative.
Chain Branching: Introducing substituents on the aliphatic chain can also significantly alter reactivity. A relevant comparison can be made with gamma-hydroxyvaleric acid (GHV), a 4-methyl-substituted analogue of gamma-hydroxybutyric acid (GHB). nih.gov Studies comparing GHB and GHV reveal differences in their pharmacological profiles, which can be attributed to the steric and electronic effects of the additional methyl group on the carbon chain. nih.gov This highlights how branching on the butanoic acid chain of the title compound could influence its interaction with biological systems and its chemical reactivity, such as the rate of lactonization or oxidation.
Table 2: Effect of Anhydride Choice on Alkanoic Acid Chain Length
| Starting Anhydride | Resulting Acid Chain | Example Product (Aryl Group Dependent) |
| Succinic Anhydride | Butanoic Acid | 4-Aryl-4-hydroxybutanoic acid |
| Glutaric Anhydride | Pentanoic Acid | 5-Aryl-5-hydroxypentanoic acid google.com |
Synthesis of Esters and Amides of this compound for Stability and Reactivity Assessment
Derivatization of the carboxylic acid functional group into esters and amides is a common strategy to modify a molecule's properties, such as its stability, solubility, and bioavailability. These derivatives also serve as important intermediates for further synthetic transformations.
Ester Synthesis: Esters of this compound can be prepared through standard methods like Fischer esterification, where the carboxylic acid is heated with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst. The resulting esters, such as the methyl or ethyl ester, are often more volatile and less polar than the parent carboxylic acid. This can be advantageous for analytical purposes (e.g., gas chromatography) and can prevent undesirable intramolecular reactions that the free acid might undergo.
Amide Synthesis: Amide derivatives can be synthesized through various methods. One effective approach is the direct condensation of the carboxylic acid with an amine. Boric acid has been shown to be an efficient and environmentally friendly catalyst for the amidation of carboxylic acids, including 4-phenylbutyric acid, a close structural analogue. orgsyn.org This method proceeds in high yields and tolerates a variety of functional groups. orgsyn.org Another powerful technique involves the rapid and efficient reaction of esters with alkali metal amidoboranes to form primary or secondary amides under mild conditions. nih.gov Synthesizing a range of amides (e.g., primary amides, N-methyl amides, N-benzyl amides) allows for the assessment of how steric and electronic changes at the nitrogen atom affect the molecule's stability and biological interactions. The amide bond is generally more resistant to hydrolysis than an ester bond, making these derivatives useful for applications requiring enhanced chemical stability.
Comparative Analysis of Reactivity and Selectivity with Related Compounds (e.g., 4-(2,4-difluorophenyl)-4-hydroxybutanoic acid)
A comparative analysis of the reactivity of this compound with its fluorinated analogue, 4-(2,4-difluorophenyl)-4-hydroxybutanoic acid, offers significant insight into the role of electronic effects. The two methyl groups on the phenyl ring are electron-donating through induction and hyperconjugation, whereas the two fluorine atoms are strongly electron-withdrawing due to their high electronegativity.
These opposing electronic characteristics would have a pronounced effect on several key reactions:
Synthesis: In the Friedel-Crafts acylation step, the electron-donating methyl groups activate the aromatic ring, making 1,3-dimethylbenzene significantly more reactive towards the electrophilic acylium ion intermediate than the highly deactivated 1,3-difluorobenzene. Therefore, the synthesis of the 2,4-dimethylphenyl precursor would be expected to proceed under milder conditions and with a higher yield compared to the 2,4-difluorophenyl analogue.
Reactivity of the 4-Hydroxy Group: The electronic nature of the aromatic ring influences the properties of the benzylic hydroxyl group. The electron-donating dimethyl groups stabilize a potential carbocation at the benzylic position, which could facilitate reactions involving the departure of the hydroxyl group (e.g., SN1-type reactions). Conversely, the electron-withdrawing difluoro groups would destabilize such a carbocation, hindering these reaction pathways.
Acidity and Lactonization: The electron-withdrawing fluorine atoms would increase the acidity of the carboxylic acid proton compared to the electron-donating methyl groups. This difference in acidity could also influence the equilibrium between the open-chain hydroxy acid and its cyclic lactone form, γ-(2,4-dimethylphenyl)-γ-butyrolactone. The reactivity of these furanone-type structures is known to be highly dependent on the substituents. mdpi.com
Table 3: Predicted Comparative Electronic Effects on Reactivity
| Property/Reaction | 4-(2,4-Dimethylphenyl) Analogue | 4-(2,4-Difluorophenyl) Analogue | Rationale |
| Friedel-Crafts Synthesis Rate | Faster | Slower | -CH₃ groups are activating; -F groups are deactivating. |
| Benzylic Carbocation Stability | More Stable | Less Stable | Electron-donating groups stabilize positive charge. |
| Carboxylic Acid pKa | Higher (Less Acidic) | Lower (More Acidic) | Electron-withdrawing groups increase acidity. |
| Lactone Ring Reactivity | May differ based on steric/electronic balance | May differ based on steric/electronic balance | Substituents directly impact the electrophilicity of the lactone carbonyl. |
Advanced Synthetic Strategies and Emerging Methodologies
Application of Flow Chemistry for Continuous Synthesis of 4-(2,4-Dimethylphenyl)-4-hydroxybutanoic Acid
Flow chemistry, or continuous flow processing, offers a paradigm shift from traditional batch synthesis by conducting reactions in a continuously flowing stream within a network of tubes or microreactors. seqens.commt.com This approach provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to significant improvements in safety, yield, and scalability. asynt.comresearchgate.net
For the synthesis of this compound, a key step would likely involve a Grignard reaction between a 2,4-dimethylphenylmagnesium halide and a four-carbon electrophile like succinic anhydride (B1165640) or an ester of a 4-oxobutanoate. Such reactions are often highly exothermic and can be challenging to control on a large scale in batch reactors. Flow chemistry mitigates these risks by using small reactor volumes, ensuring rapid heat dissipation and preventing the formation of dangerous hotspots. mt.com
Table 1: Comparison of Batch vs. Potential Flow Synthesis for a Key Grignard Reaction Step
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Volume | Large (Liters to m³) | Small (Microliters to Milliliters) |
| Heat Transfer | Poor, risk of localized heating | Excellent, rapid heat dissipation |
| Safety | Higher risk of thermal runaway | Inherently safer due to small volumes asynt.com |
| Scalability | Complex, often requires re-optimization | Straightforward, by extending run time syrris.com |
| Process Control | Limited control over mixing and temperature gradients | Precise control over all parameters mt.com |
| Productivity | Limited by batch size and cycle time | High throughput via continuous operation asynt.com |
This methodology has been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs), demonstrating its robustness and efficiency. nih.gov The principles are directly applicable to the manufacturing of this compound, promising a safer, more efficient, and scalable production route. mdpi.com
Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing how chemical syntheses are planned and executed. preprints.org These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even devise novel synthetic pathways, thereby reducing the reliance on time-consuming trial-and-error experimentation. acs.orgchemrxiv.org
For the synthesis of this compound, AI models can be trained on extensive databases of similar reactions to predict the success and yield of key transformations. mit.edu For example, a neural network could predict the optimal solvent, temperature, and catalyst for the crucial Grignard-type C-C bond formation, minimizing byproduct formation. nih.govchemintelligence.com
Table 2: Potential AI/ML Applications in the Synthesis of this compound
| Application Area | AI/ML Tool | Potential Benefit |
| Retrosynthesis | Neural Network Models | Suggests multiple viable synthetic routes from starting materials. |
| Reaction Outcome | Classification Algorithms | Predicts the major product and potential byproducts of a reaction. mit.edu |
| Condition Optimization | Bayesian Optimization, Genetic Algorithms | Efficiently identifies optimal reaction conditions (temperature, solvent, etc.). researchgate.net |
| Catalyst Selection | Deep Learning Models | Recommends the most effective catalyst for a specific transformation. |
Exploration of Novel Catalytic Systems (e.g., photoredox catalysis, biocatalysis) for Specific Transformations
Modern synthesis is increasingly moving away from harsh reagents and conditions, favoring milder and more selective catalytic methods. Photoredox catalysis and biocatalysis are two such powerful approaches that could be applied to the synthesis of this compound.
Photoredox Catalysis: This field uses visible light to initiate single-electron transfer (SET) processes, enabling unique chemical transformations under exceptionally mild conditions. d-nb.info For the target molecule, photoredox catalysis could offer alternative routes for the key C-C bond formation. For instance, a decarboxylative coupling reaction, where a carboxylic acid precursor is converted into a radical and then coupled with an appropriate acceptor, could be a viable strategy. nih.govchemrxiv.orgresearchgate.net This avoids the need for preparing organometallic reagents like Grignards, which can be sensitive to moisture and functional groups.
Biocatalysis: This approach utilizes enzymes as natural catalysts to perform chemical transformations with unparalleled selectivity. For the synthesis of chiral this compound, biocatalysis is particularly promising. The chiral hydroxyl group is a key feature, and its stereochemistry can be precisely controlled using enzymes. A prochiral ketone precursor, 4-(2,4-dimethylphenyl)-4-oxobutanoic acid, could be stereoselectively reduced using a ketoreductase (KRED) enzyme. tandfonline.comresearchgate.net KREDs are highly evolved to produce chiral alcohols with exceptional enantiomeric purity (often >99% ee). rsc.orgrsc.org
Many microorganisms have been screened for their ability to perform such reductions on analogous 4-aryl-4-oxobutanoates, yielding either the (R) or (S) alcohol depending on the specific enzyme used. lookchem.com This enzymatic step could replace traditional chiral hydrogenation or reduction methods, which often rely on expensive and toxic heavy metal catalysts. The use of whole-cell biocatalysts or isolated enzymes offers a green and sustainable route to the desired enantiomerically pure product. researchgate.net
Development of Chemoenzymatic Synthetic Routes for Stereocontrol
Chemoenzymatic synthesis combines the best of both worlds: the power and versatility of traditional chemical reactions with the exceptional selectivity of biocatalysis. mdpi.com This strategy is particularly effective for creating complex chiral molecules like this compound with precise control over their three-dimensional structure.
A primary chemoenzymatic strategy for this target molecule would involve a lipase-catalyzed kinetic resolution. mdpi.com In this approach, a racemic mixture of this compound (or its ester derivative) is prepared using conventional chemistry. Then, a lipase (B570770) enzyme is used to selectively acylate one of the enantiomers, leaving the other unreacted. nih.gov Because the acylated and unacylated forms have different physical properties, they can be easily separated.
Table 3: Lipase Screening for Kinetic Resolution of Racemic Hydroxy Esters (Illustrative Example)
| Lipase Source | Acyl Donor | Enantiomeric Ratio (E) |
| Candida antarctica Lipase B (CAL-B) | Vinyl acetate | >200 |
| Pseudomonas cepacia Lipase (PSL) | Vinyl propionate | 150 |
| Pseudomonas fluorescens Lipase | Isopropenyl acetate | 85 |
| Candida rugosa Lipase | Vinyl butyrate | 40 |
Data is hypothetical and illustrates typical results in enzyme screening for kinetic resolution.
An even more advanced approach is dynamic kinetic resolution (DKR). In DKR, the lipase-catalyzed resolution is combined with a catalyst (often a ruthenium complex) that continuously racemizes the slower-reacting enantiomer back into the racemic mixture. acs.org This allows the enzymatic reaction to eventually convert the entire racemic starting material into a single, enantiomerically pure product, overcoming the 50% theoretical yield limit of standard kinetic resolution. osaka-u.ac.jp Such chemoenzymatic routes have been successfully applied to a wide range of β- and γ-hydroxy acids, providing efficient access to valuable chiral building blocks for the pharmaceutical industry. nih.govresearchgate.netsinica.edu.twacs.org
Future Research Directions
Exploration of New Synthetic Pathways for Enhanced Atom Economy and Sustainability
Current synthetic routes to compounds structurally similar to 4-(2,4-dimethylphenyl)-4-hydroxybutanoic acid, such as the Friedel-Crafts reaction of aromatic compounds with butyrolactone, often rely on stoichiometric amounts of Lewis acid catalysts like aluminum chloride. google.com While effective, these methods can generate significant waste and present challenges in product purification. Future research should prioritize the development of greener, more sustainable synthetic methodologies.
Key areas of investigation include:
Catalytic Approaches: Investigating the use of heterogeneous or reusable solid acid catalysts to replace traditional Lewis acids. This would simplify catalyst separation and reduce environmental impact.
Biocatalysis: Employing enzymes or whole-cell systems to catalyze the formation of the chiral center at the 4-position with high stereospecificity. Enzymes like dihydropyrimidinases, which catalyze reversible ring-opening reactions, could offer inspiration for engineering biocatalysts for this purpose. rsc.org
Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability over traditional batch methods.
Renewable Feedstocks: Exploring pathways that utilize starting materials derived from renewable biomass, aligning with the principles of sustainable chemistry.
The goal is to design synthetic routes that maximize the incorporation of starting material atoms into the final product, minimizing byproducts and energy consumption.
Deeper Computational Insight into Reaction Mechanisms and Molecular Interactions
Computational chemistry has emerged as a powerful tool for understanding reaction mechanisms, rationalizing reactivity, and predicting new chemical transformations. pitt.edu Applying theoretical and computational methods to this compound can provide profound insights that are difficult to obtain through experimental means alone.
Future computational studies could focus on:
Mechanism Elucidation: Using Density Functional Theory (DFT) to model proposed synthetic pathways, identify transition states, and calculate activation energies. nih.govmdpi.com This can help in optimizing reaction conditions and selecting the most efficient catalysts.
Conformational Analysis: Determining the preferred three-dimensional structures of the molecule and how its conformation influences its physical properties and reactivity.
Molecular Docking and Dynamics: If the molecule is explored for biological applications, computational docking studies can predict its binding affinity and mode of interaction with target proteins or enzymes. Molecular dynamics simulations can further elucidate the stability and behavior of the molecule within a biological environment.
Property Prediction: Calculating key physicochemical properties, such as acidity, solubility, and electronic structure, which are crucial for designing applications. For instance, DFT has been used to analyze how substituents affect the acidity of benzoic acids, a principle applicable here. nih.gov
A detailed computational understanding can accelerate the rational design of new derivatives and experiments, saving significant time and resources. rsc.org
Design and Synthesis of Complex Architectures Incorporating the this compound Moiety
The bifunctional nature of this compound, containing both a carboxylic acid and a hydroxyl group, makes it an excellent building block (moiety) for constructing larger, more complex molecules and materials.
Promising research avenues include:
Polymer Synthesis: Using the molecule as a monomer for the synthesis of novel polyesters. The properties of the resulting polymer, such as biodegradability and thermal stability, could be tailored by copolymerization with other hydroxy acids. This approach is inspired by the development of poly-4-hydroxybutyrate (P4HB), a biocompatible and biodegradable thermoplastic with medical applications. mdpi.com
Scaffold for Bioactive Molecules: Incorporating the moiety into the structure of potential therapeutic agents. The specific substitution pattern on the phenyl ring and the chiral center offer opportunities for creating structurally diverse compounds for drug discovery programs. mdpi.com The development of novel propanoic acid derivatives as antimicrobial or anticancer agents highlights the potential of such scaffolds. mdpi.comnih.gov
Supramolecular Chemistry: Designing molecules that can self-assemble into ordered supramolecular structures through non-covalent interactions like hydrogen bonding, driven by the hydroxyl and carboxyl groups.
This area of research leverages the unique chemical structure of the title compound to create novel materials and compounds with emergent properties.
Development of Methodologies for High-Throughput Synthesis and Characterization of Analogues
To efficiently explore the structure-activity relationships (SAR) of this compound derivatives, methodologies for their rapid synthesis and screening are essential. High-throughput techniques can significantly accelerate the discovery of new compounds with desired properties.
Future efforts should be directed towards:
Parallel Synthesis: Developing automated or semi-automated platforms for the parallel synthesis of a library of analogues. This would involve systematically varying the substituents on the aromatic ring, modifying the length of the alkyl chain, and introducing different functional groups.
Combinatorial Chemistry: Applying combinatorial strategies to generate large numbers of diverse structures from a set of common building blocks.
Rapid Screening Techniques: Implementing high-throughput screening assays to quickly evaluate the properties of the synthesized analogues, whether for biological activity, material performance, or catalytic efficiency.
Miniaturization: Utilizing microfluidic or lab-on-a-chip technologies to perform reactions on a small scale, reducing reagent consumption and waste while increasing the speed of synthesis and analysis.
By creating and screening libraries of analogues, researchers can systematically map the chemical space around the core structure to identify lead compounds for a wide range of applications.
Data Tables
Table 1: Conceptual Future Research Projects
| Research Area | Proposed Project Title | Methodology | Expected Outcome |
|---|---|---|---|
| Sustainable Synthesis | Biocatalytic Synthesis of Enantiopure this compound | Enzyme screening, protein engineering, fermentation optimization | A highly selective and sustainable route to a single enantiomer of the target compound. |
| Computational Insight | DFT Study of the Friedel-Crafts Acylation Mechanism for Substituted Phenyl Butyrolactones | Density Functional Theory (DFT), Transition State Searching, NBO Analysis | Detailed energetic profiles and structural data for reaction intermediates and transition states, guiding catalyst and condition optimization. mdpi.com |
| Complex Architectures | Development of Novel Biodegradable Polyesters from a 4-aryl-4-hydroxybutanoic Acid Monomer | Ring-opening polymerization, polycondensation, material characterization (DSC, TGA, GPC) | New polymeric materials with tunable thermal and mechanical properties, potentially analogous to P4HB. mdpi.com |
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Aluminum chloride |
| Butyrolactone |
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. The hydroxy proton appears as a broad singlet (~δ 5.0–6.0 ppm), while aromatic protons from the 2,4-dimethylphenyl group split into distinct multiplets (δ 6.5–7.5 ppm). Methyl groups resonate as singlets (δ 2.2–2.5 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula (C₁₂H₁₆O₃). Fragmentation patterns distinguish the butanoic acid backbone from esters or ketones .
- HPLC-PDA : Purity (>95%) is assessed using reverse-phase C18 columns with UV detection at 210–254 nm. Mobile phases (acetonitrile/water with 0.1% formic acid) optimize resolution .
How do the electronic effects of the 2,4-dimethylphenyl substituent influence the compound’s acidity and reactivity compared to other aryl-substituted butanoic acids?
Advanced Research Question
The electron-donating methyl groups at the 2- and 4-positions increase electron density on the aromatic ring, reducing the acidity of the carboxylic acid group (pKa ~4.5–5.0) compared to unsubstituted analogs (pKa ~4.2). This lowers electrophilicity, affecting esterification or amidation kinetics. Reactivity can be enhanced via activation with carbodiimides (e.g., DCC) or thionyl chloride .
Comparative studies with electron-withdrawing substituents (e.g., 4-nitrophenyl) show faster nucleophilic acyl substitution due to increased electrophilicity. Computational DFT calculations (e.g., Mulliken charges) quantify these electronic effects .
What strategies can resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) across studies?
Advanced Research Question
Discrepancies often arise from polymorphic forms, impurities, or measurement conditions. Strategies include:
- Standardized Characterization : Use DSC/TGA to identify polymorphs and quantify thermal stability.
- Solvent Recrystallization : Test multiple solvents (ethanol, ethyl acetate) to isolate pure crystalline forms.
- Cross-Validation : Compare NMR and XRD data with computational predictions (e.g., Cambridge Structural Database) .
For solubility conflicts, employ shake-flask methods with buffered solutions (pH 1–7.4) and LC-MS quantification. Document temperature and ionic strength to ensure reproducibility .
What are the key considerations for ensuring the stability of this compound during storage?
Basic Research Question
- Storage Conditions : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the hydroxy group.
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid.
- Stability Monitoring : Regular HPLC analysis detects degradation products (e.g., lactones from intramolecular esterification) .
How can computational methods predict the metabolic pathways of this compound in biological systems?
Advanced Research Question
- In Silico Metabolism Prediction : Tools like SwissADME or GLORYx simulate Phase I/II metabolism. The hydroxy group is prone to glucuronidation, while the carboxylic acid may undergo glycine conjugation.
- Molecular Docking : Identify potential interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina.
- QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with bioavailability and toxicity .
What experimental designs are optimal for studying the stereochemical outcomes of this compound derivatives?
Advanced Research Question
- Chiral Chromatography : Use Chiralpak IA-3 columns with hexane/isopropanol to resolve enantiomers.
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation reactions.
- X-ray Crystallography : Determine absolute configuration by analyzing Flack parameters .
How do steric effects from the 2,4-dimethyl group impact intermolecular interactions in crystal packing?
Advanced Research Question
The bulky 2,4-dimethyl groups create steric hindrance, favoring specific crystal motifs. XRD analysis reveals dimeric carboxylic acid pairs via hydrogen bonds, while methyl groups contribute to van der Waals interactions. Hirshfeld surface analysis quantifies these contacts, showing higher C-H···π contributions compared to unsubstituted analogs .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Advanced Research Question
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin inhibition) with IC₅₀ determination.
- Cellular Uptake : LC-MS quantification in cell lysates after treatment.
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) .
How can researchers address low yields in large-scale synthesis of this compound?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
